molecular formula C7H5K2NO7S B1592033 Potassium 4-nitro-2-sulfonatobenzoate CAS No. 5344-48-9

Potassium 4-nitro-2-sulfonatobenzoate

Cat. No.: B1592033
CAS No.: 5344-48-9
M. Wt: 325.38 g/mol
InChI Key: BROYILJLFOBYFM-UHFFFAOYSA-N
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Description

Potassium 4-nitro-2-sulfonatobenzoate is an organic compound with the chemical formula C7H4NO7S.K. It is a white crystalline solid that is soluble in water. This compound is known for its acidic properties in aqueous solutions, where it can release carboxyl and nitro negative ions, making the solution acidic .

Preparation Methods

The preparation of Potassium 4-nitro-2-sulfonatobenzoate typically involves the reaction of p-nitrobenzene sulfonic acid with potassium carbonate. This reaction must be conducted under controlled conditions to avoid the release of harmful gases and ensure the safety of the process . Industrial production methods follow similar synthetic routes but on a larger scale, with additional safety and efficiency measures in place.

Chemical Reactions Analysis

Potassium 4-nitro-2-sulfonatobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 4-nitro-2-sulfonatobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 4-nitro-2-sulfonatobenzoate involves its ability to release carboxyl and nitro negative ions in aqueous solutions. These ions can participate in various chemical reactions, acting as intermediates or catalysts. The specific molecular targets and pathways depend on the context of its use, such as in dye synthesis or pharmaceutical applications .

Comparison with Similar Compounds

Potassium 4-nitro-2-sulfonatobenzoate can be compared with other similar compounds, such as:

    4-Nitro-2-sulfobenzoic acid: Similar in structure but differs in the position of functional groups.

    This compound: Another related compound with similar applications but different chemical properties.

    2-Carboxy-5-nitrobenzenesulfonic acid: The parent acid form without the potassium salt

The uniqueness of this compound lies in its specific combination of functional groups and its solubility in water, which makes it particularly useful in various industrial and research applications.

Properties

CAS No.

5344-48-9

Molecular Formula

C7H5K2NO7S

Molecular Weight

325.38 g/mol

IUPAC Name

dipotassium;4-nitro-2-sulfonatobenzoate

InChI

InChI=1S/C7H5NO7S.2K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;;/h1-3H,(H,9,10)(H,13,14,15);;

InChI Key

BROYILJLFOBYFM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C(=O)O.[K].[K]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-nitro-2-sulfonatobenzoate
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Potassium 4-nitro-2-sulfonatobenzoate
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Potassium 4-nitro-2-sulfonatobenzoate
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Potassium 4-nitro-2-sulfonatobenzoate
Reactant of Route 6
Potassium 4-nitro-2-sulfonatobenzoate

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